
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
- Chemical modification of xylan into biopolymer ethers and esters demonstrates the potential for derivatives of similar chemical structures to be used in creating new materials with specific properties. This kind of modification can influence product structure and properties significantly (Petzold-Welcke et al., 2014).
Therapeutic Applications
- Pyrazole derivatives, including compounds with similar structures, show a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These activities highlight the potential therapeutic applications of similar compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Antimicrobial Effects
- Compounds like p-Cymene, which is a monoterpene, demonstrate a range of biological activities including antimicrobial effects. This suggests that structurally related compounds could also be explored for their antimicrobial potential (Marchese et al., 2017).
Antioxidant Properties
- Chromones and related compounds are known for their antioxidant properties, which could be related to neutralizing active oxygen and delaying cell impairment. This suggests potential for similar compounds in preventing diseases related to oxidative stress (Yadav et al., 2014).
Role in Synthesis of Heterocycles
- The chemistry of certain core structures, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is significant in the synthesis of a variety of heterocyclic compounds. This underscores the importance of similar compounds in the development of new heterocycles (Gomaa & Ali, 2020).
Analysis of Antioxidant Activity
- Analytical methods used in determining the antioxidant activity of compounds indicate that similar compounds could be analyzed to determine their potential antioxidant properties, which is crucial in various fields including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-13(12(2)18(3)17-11)14(20)16-10-15(21-9-8-19)6-4-5-7-15/h19H,4-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJIHFNMHJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


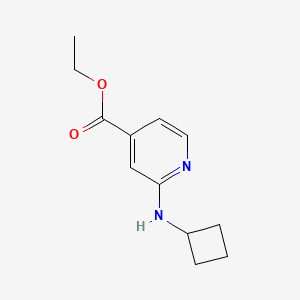
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)
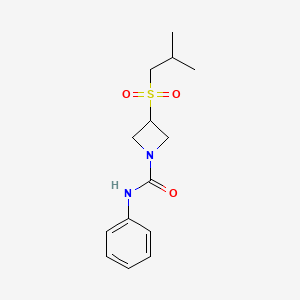

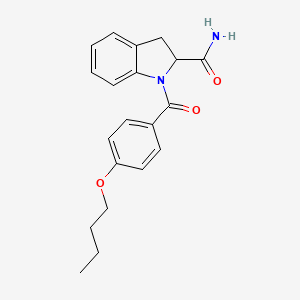
![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)
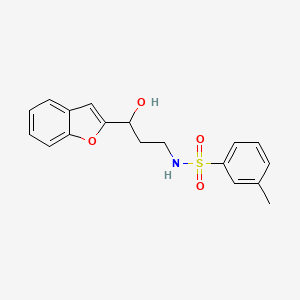
![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)
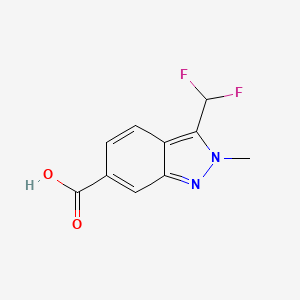
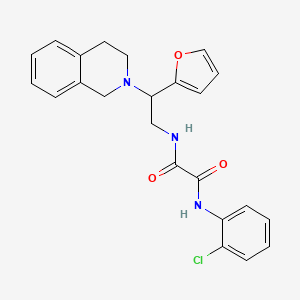
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)